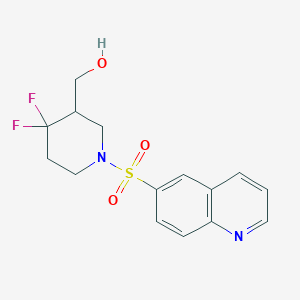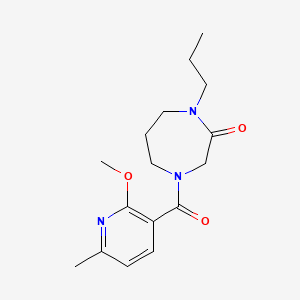![molecular formula C15H23N3O B7413735 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea](/img/structure/B7413735.png)
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a pyridinyl group, and an ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(6-methylpyridin-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohexyl-3-[2-(5-methylpyridin-2-yl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-methylpyridin-2-yl)ethyl]urea
- 1-Cyclohexyl-3-[2-(3-methylpyridin-2-yl)ethyl]urea
Uniqueness
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea is unique due to the specific positioning of the methyl group on the pyridinyl ring. This structural feature can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-6-5-9-14(17-12)10-11-16-15(19)18-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNCNPDCMPPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-1,3-thiazole](/img/structure/B7413655.png)


![[3-(2-methoxyethyl)morpholin-4-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7413670.png)
![2-Fluoro-5-[[1-(thiophen-2-ylmethyl)cyclohexanecarbonyl]amino]benzamide](/img/structure/B7413672.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7413676.png)

![N-[[1-(dimethylamino)cyclopentyl]methyl]-3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxamide](/img/structure/B7413691.png)
![2-[1-(2-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]-1H-imidazole](/img/structure/B7413706.png)
![[1-[2-(Azepan-1-yl)propanoyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7413714.png)
![N-[2-(3,3-dimethylpiperidin-1-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B7413728.png)
![3-Methyl-1-[4-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]piperidin-1-yl]butan-1-one](/img/structure/B7413729.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7413734.png)

